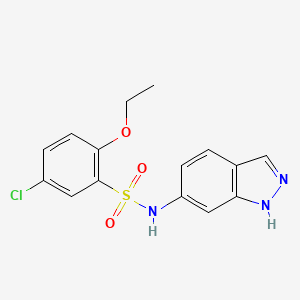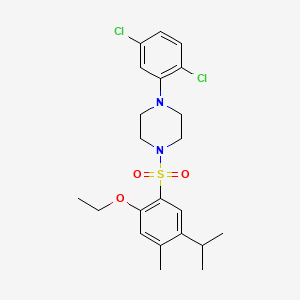
5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a sulfonamide group with an indazole moiety, making it a valuable candidate for various biological and medicinal studies.
作用機序
Target of Action
Compounds containing the indazole moiety have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole-containing compounds generally interact with their targets by binding to the active site, leading to changes in the target’s function .
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Compounds containing the indazole moiety are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Indazole-containing compounds generally lead to changes in cellular function, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of indazole-containing compounds .
生化学分析
Biochemical Properties
The role of 5-Chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide in biochemical reactions is not fully understood. Indazole-containing compounds, which include this compound, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not fully known. Some indazole-containing compounds have been found to inhibit cell growth
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving 2-nitrobenzaldehyde and hydrazine hydrate under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indazole derivative with chlorosulfonic acid, followed by neutralization with ammonia.
Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide and a suitable base such as potassium carbonate.
Chlorination: The final step involves the chlorination of the benzene ring using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications:
類似化合物との比較
Similar Compounds
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Exhibits antifungal activity.
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Shows anticancer properties.
Uniqueness
5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, while the indazole moiety contributes to its biological activity .
特性
IUPAC Name |
5-chloro-2-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-2-22-14-6-4-11(16)7-15(14)23(20,21)19-12-5-3-10-9-17-18-13(10)8-12/h3-9,19H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUGTSNRFMZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2869627.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)



![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)
![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2869641.png)
![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869643.png)
![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2869647.png)
![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2869648.png)

